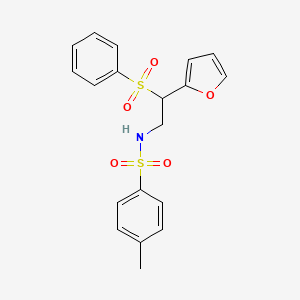
N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide, also known as FSE-287, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FSE-287 belongs to the class of sulfonamide compounds and has been shown to exhibit potent inhibitory effects on certain enzymes and biological pathways.
Wirkmechanismus
N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in cell differentiation, apoptosis, and cell cycle arrest. N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of other enzymes, such as carbonic anhydrase IX and XI, which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has been shown to exhibit potent anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to exhibit anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis. N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for HDACs. It has also been shown to exhibit low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has some limitations, including its poor solubility in water and its instability in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide. One potential application is in the development of novel cancer therapies, either as a standalone treatment or in combination with other anti-cancer agents. N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by abnormal histone acetylation patterns. Further research is needed to fully understand the mechanism of action of N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-furyl magnesium bromide in the presence of a catalyst. The resulting intermediate is then reacted with phenylsulfonyl chloride and N,N-diisopropylethylamine to yield N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory effects on histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-15-9-11-17(12-10-15)27(23,24)20-14-19(18-8-5-13-25-18)26(21,22)16-6-3-2-4-7-16/h2-13,19-20H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIGGEXDWQXCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





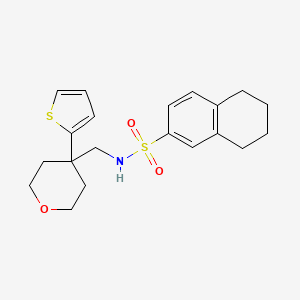
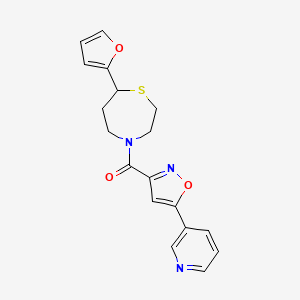
![(2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2686369.png)
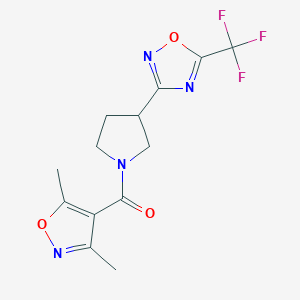
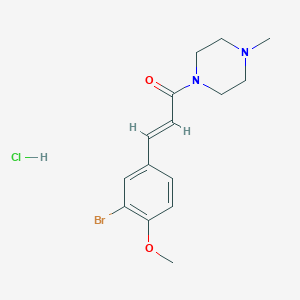

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2686375.png)
![4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2686380.png)
![8-fluoro-2-((4-fluoro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2686382.png)
![6-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2686383.png)